2-[(2-Chlorophenyl)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIBEMENMIFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 2 2 Chlorophenyl Methyl Piperidine and Its Derivatives
General Strategies for Piperidine (B6355638) Ring Construction
The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies for its construction. nih.gov These methods are designed to be versatile, allowing for the creation of a wide array of substituted derivatives.
Cyclization Reactions for Six-Membered Nitrogen Heterocycles
Intramolecular cyclization is a fundamental approach to forming the piperidine ring, where a linear precursor containing a nitrogen atom and a reactive functional group undergoes ring closure. google.com These reactions are governed by factors such as ring size preference (Baldwin's rules) and the nature of the reactive species involved. google.com
Common cyclization strategies include:
Radical Cyclization: Nitrogen-centered radicals can be generated from precursors like N-haloamines or oxime ethers and cyclized onto an internal double or triple bond. wiserpub.commdpi.com These reactions are often initiated by radical initiators or photoredox catalysis and are known for their efficiency under mild conditions. reddit.com
Nucleophilic Substitution: A classic method involves the intramolecular reaction of an amine with a leaving group (e.g., a halide or tosylate) located at the δ-position of the carbon chain. This forms the C-N bond that closes the six-membered ring.
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method. An acyclic precursor containing both an amine and a carbonyl group cyclizes to form an intermediate iminium ion, which is then reduced in situ to yield the piperidine ring. nih.gov
Electroreductive Cyclization: This electrochemical method uses an imine and a terminal dihaloalkane in a flow microreactor. The cathodic reduction of the imine generates a reactive intermediate that undergoes cyclization, offering a green and efficient route to piperidine derivatives. leah4sci.com
Hydrogenation Protocols for Aromatic and Heteroaromatic Precursors
The catalytic hydrogenation of pyridine (B92270) and its derivatives is one of the most direct and widely used methods for synthesizing the saturated piperidine ring. researchgate.net This approach is attractive because of the commercial availability of a vast range of substituted pyridines. The aromaticity of the pyridine ring, however, necessitates the use of specific catalysts and often requires elevated temperatures or pressures. researchgate.netnih.gov
Key hydrogenation protocols include:
Heterogeneous Catalysis: Catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) are commonly employed. researchgate.net Reactions are typically run under hydrogen gas pressure in solvents like acetic acid or ethanol. For instance, various substituted pyridines can be hydrogenated using PtO₂ in glacial acetic acid under 50-70 bar of H₂ pressure. asianpubs.org
Homogeneous Catalysis: Soluble transition-metal complexes, particularly those of iridium and rhodium, offer high selectivity and activity under milder conditions. google.com Iridium(III)-catalyzed ionic hydrogenation and rhodium-catalyzed transfer hydrogenation (using formic acid as a hydrogen source) are effective for reducing pyridinium (B92312) salts to piperidines, even in the presence of sensitive functional groups. google.comgoogle.com
Electrocatalytic Hydrogenation: This emerging technique uses an electric current to drive the hydrogenation at ambient temperature and pressure, presenting a greener alternative to traditional thermochemical methods. nih.gov Using a membrane electrode assembly with a rhodium-on-carbon catalyst, pyridine can be converted to piperidine with high efficiency. nih.gov
| Catalyst System | Precursor Type | Key Features | Reference |
|---|---|---|---|
| Platinum Oxide (PtO₂) | Substituted Pyridines | Requires H₂ pressure (50-70 bar); often uses acetic acid as solvent. | asianpubs.org |
| Iridium(III) Complexes | Pyridines | Robust and selective ionic hydrogenation; tolerates sensitive groups. | google.com |
| Rhodium(I) Complexes | Pyridinium Salts | Asymmetric transfer hydrogenation using formic acid/triethylamine (B128534). | google.com |
| Rhodium on Carbon (Rh/C) | Pyridine | Electrocatalytic method at ambient temperature and pressure. | nih.gov |
N-Heterocyclization of Primary Amines with Diols
An environmentally benign approach to piperidines is the direct N-heterocyclization of primary amines with 1,5-diols. This "borrowing hydrogen" methodology involves the catalytic oxidation of the diol to a dialdehyde (B1249045) intermediate, followed by condensation with the amine and subsequent reduction of the resulting iminium species, all in one pot. The only byproduct of this process is water.
A notable catalytic system for this transformation is based on pentamethylcyclopentadienyl iridium (Cp*Ir) complexes. This method efficiently synthesizes five-, six-, and seven-membered cyclic amines in good to excellent yields under relatively mild conditions (90-110 °C). echemi.commanusaktteva.com The reaction mechanism involves the initial N-alkylation of the primary amine with one of the alcohol groups, followed by an intramolecular cyclization. manusaktteva.com
Cyclocondensation Approaches, including Microwave-Assisted Synthesis
Cyclocondensation reactions involve the joining of two or more molecules to form a ring structure, often with the elimination of a small molecule like water or ammonia. These methods are highly versatile for constructing polysubstituted piperidines.
A prominent example is the synthesis of 2,6-diarylpiperidin-4-ones, which can be prepared by the condensation of an aromatic aldehyde, a ketone, and ammonium (B1175870) acetate. asianpubs.org The resulting piperidinone can then be further modified.
The efficiency of these reactions can be significantly enhanced through the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org This technique has been successfully applied to the one-pot synthesis of nitrogen heterocycles from alkyl dihalides and primary amines in an aqueous medium, as well as in the synthesis of various bioactive piperidine-containing compounds. leadpharmaceutical.comwikipedia.orgmasterorganicchemistry.com
Electrophilic Cyclization Strategies
Electrophilic cyclization involves the attack of a nucleophilic π-system (like an alkene or alkyne) on an electrophile, which is tethered to the same molecule, triggering a ring-closing cascade. google.comresearchgate.net In the context of piperidine synthesis, an unsaturated amine or amide serves as the precursor.
An electrophilic species (e.g., generated from I₂, Hg²⁺, or a gold(I) complex) activates the double or triple bond, making it susceptible to intramolecular attack by the nitrogen atom. This strategy, also known as aminocyclization, is a powerful tool for creating substituted piperidines with high stereocontrol. google.com For example, the gold(I)-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines by difunctionalizing the double bond while simultaneously forming the N-heterocycle. google.com
Formation of the Arylmethyl Side Chain and its Attachment to the Piperidine Nucleus
The synthesis of 2-[(2-Chlorophenyl)methyl]piperidine specifically requires the formation of a carbon-carbon bond between the C-2 position of the piperidine ring and the methylene (B1212753) carbon of the 2-chlorobenzyl group. This can be accomplished via two main retrosynthetic pathways: either by attaching the side chain to a pre-formed pyridine ring followed by hydrogenation, or by directly alkylating a piperidine derivative.
Pathway 1: Synthesis via a Substituted Pyridine Precursor
This is often the more common and versatile approach. It involves the synthesis of 2-((2-chlorophenyl)methyl)pyridine, which is then hydrogenated to the target piperidine.
Synthesis of the Pyridine Precursor : The key intermediate, 2-((2-chlorophenyl)methyl)pyridine, can be prepared through several methods:
Grignard Reaction : A Grignard reagent, such as 2-chlorophenylmagnesium bromide, can be reacted with 2-pyridinecarboxaldehyde. The resulting secondary alcohol, (2-chlorophenyl)(pyridin-2-yl)methanol, is then reduced to yield the target arylmethylpyridine. A related approach, used in the synthesis of similar pharmaceutical intermediates, involves reacting a Grignard reagent with 2-cyanopyridine (B140075) to form a ketone, which is subsequently reduced and halogenated to create a reactive handle for further steps. google.com
Alkylation of 2-Picoline : The methyl group of 2-picoline (2-methylpyridine) can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic anion. This anion can then be reacted with a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide) to form the desired C-C bond.
Hydrogenation of the Pyridine Ring : Once 2-((2-chlorophenyl)methyl)pyridine is obtained, the pyridine ring is reduced to a piperidine ring using the catalytic hydrogenation methods described in section 2.1.2. Catalysts like PtO₂ or Rh/C are effective for this transformation, yielding this compound. researchgate.netasianpubs.org
Pathway 2: Direct Alkylation of a Piperidine Derivative
While direct C-alkylation of piperidine itself is challenging due to issues with reactivity and selectivity (N-alkylation is often favored), methods exist for regioselective C-alkylation. echemi.commasterorganicchemistry.com
Alkylation of Enamines/Enamides : Piperidine can be converted to an enamine or an enamide derivative, such as Δ¹-piperideine. The anion of this intermediate can then be generated and reacted with an electrophile like 2-chlorobenzyl chloride. odu.edu This approach allows for regioselective alkylation at the C-2 or C-3 position, although yields can be variable and the process may generate a mixture of products. odu.edu
Reductive Amination : A different strategy involves the reductive amination of 2-chlorobenzaldehyde (B119727) with a precursor that can form the piperidine ring. mdpi.com This multistep process builds the molecule by forming the C-N bond and the C-C bond of the side chain in a coordinated fashion, often involving cyclization steps. researchgate.net
| Strategy | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Pyridine Precursor Hydrogenation | 1. Synthesis of 2-((2-chlorophenyl)methyl)pyridine. 2. Catalytic hydrogenation of the pyridine ring. | Reliable; utilizes well-established hydrogenation protocols; wide availability of starting materials. | Requires a two-stage process; synthesis of the pyridine precursor can be multi-step. |
| Direct C-Alkylation | 1. Formation of a reactive piperidine intermediate (e.g., enamine). 2. Reaction with 2-chlorobenzyl halide. | More convergent route. | Poor regioselectivity; competition between N- and C-alkylation; potential for over-alkylation. |
| Reductive Amination | Reaction of 2-chlorobenzaldehyde with an amine precursor followed by cyclization and reduction. | Can build complexity efficiently in one pot. | Requires specifically functionalized acyclic starting materials. |
Alkylation and Cross-Coupling Reactions
The functionalization of the piperidine ring or the aryl group often relies on powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Transition metal-catalyzed cross-coupling reactions are particularly prominent in this regard, enabling the introduction of diverse substituents. rsc.org
Commonly employed cross-coupling reactions include:
Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. For derivatives of this compound, a borylated version of the piperidine or aryl scaffold could be reacted with an aryl or vinyl halide to introduce new aryl or vinyl groups.
Stille Reaction: Involving the coupling of an organotin compound with an organohalide, the Stille reaction offers a pathway to introduce alkyl, vinyl, or aryl groups.
Kumada Coupling: This method utilizes a Grignard reagent and an organohalide, catalyzed by nickel or palladium, to form C-C bonds. It could be applied to functionalize the chlorophenyl ring.
Hiyama Coupling: A palladium-catalyzed cross-coupling reaction between organosilanes and organohalides, offering a milder alternative to other methods.
Grignard Reactions: Beyond Kumada coupling, Grignard reagents can be used in nucleophilic addition reactions to carbonyl groups that might be present on precursors to the target molecule, facilitating the construction of more complex side chains.
These reactions are typically catalyzed by palladium or nickel complexes, with the choice of ligands, base, and solvent being crucial for achieving high yields and selectivity. rsc.orgnih.gov The pyridyl group in related structures can act as a directing group, facilitating chelation-assisted C-H bond activation and functionalization. rsc.org For instance, palladium-catalyzed reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides have been demonstrated as an effective method for creating C-C bonds. nih.gov
| Reaction Name | Coupling Partners | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki | Organoboron compound + Organohalide | Palladium(0) | Mild conditions, commercially available reagents. |
| Stille | Organotin compound + Organohalide | Palladium(0) | Tolerant of many functional groups, but tin reagents are toxic. |
| Kumada | Grignard reagent + Organohalide | Nickel or Palladium | High reactivity of Grignard reagents, sensitive to functional groups. |
| Hiyama | Organosilane + Organohalide | Palladium | Low toxicity of silicon reagents, requires an activator. |
Amine Reactivity in Side Chain Incorporation
The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide variety of side chains through N-alkylation and N-acylation reactions. These modifications are fundamental in modulating the physicochemical and pharmacological properties of the molecule.
N-alkylation is commonly achieved by reacting the piperidine with an alkyl halide (e.g., ethyl 4-bromobutyrate) in the presence of a base like potassium carbonate. patsnap.com This reaction introduces a new alkyl chain onto the nitrogen atom. Another approach is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent.
N-acylation involves the reaction of the piperidine with an acylating agent such as an acyl chloride or an anhydride. For example, chloroacetyl chloride can be used to introduce a chloroacetyl group, which can serve as a handle for further functionalization. researchgate.net These reactions provide access to a diverse range of amide derivatives.
O-Alkylation Methods for Ether Linkages in Related Structures
In structures related to this compound that contain hydroxyl groups, the formation of ether linkages via O-alkylation is a common synthetic transformation. researchgate.net A traditional method for this is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.
More advanced methods have been developed to overcome the limitations of the Williamson synthesis, especially for more complex molecules. For instance, in the synthesis of 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, a related structure, O-alkylation is achieved by reacting (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) with a protected 4-hydroxypiperidine. google.com One patented method avoids a high-temperature reaction with a base by using a Lewis acid catalyst at low temperatures, which can improve the reaction rate and yield. google.com Another approach involves converting the alcohol to a better leaving group, such as a 2,2,2-trichloroacetimidate, which can then react with another alcohol under acidic conditions to form the ether linkage. google.com Organohalides have also been shown to be effective catalysts for dehydrative O-alkylation reactions between alcohols. researchgate.net
Stereoselective Synthesis of this compound Isomers
The carbon atom at the 2-position of the piperidine ring, to which the (2-chlorophenyl)methyl group is attached, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms of 2-substituted piperidines is a significant area of research, as the biological activity of stereoisomers can differ substantially. researchgate.net
Several strategies are employed for stereoselective synthesis:
Asymmetric Hydrogenation: The reduction of a corresponding pyridine or tetrahydropyridine (B1245486) precursor using a chiral catalyst can lead to the formation of one enantiomer in excess. researchgate.net Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl piperidines with high levels of enantioselectivity. researchgate.net
Biocatalysis: Enzymes, such as transaminases, can be used to synthesize chiral 2-substituted piperidines from ω-chloroketones with high enantiomeric excess. nih.govacs.org This approach offers access to both enantiomers by selecting the appropriate enzyme. nih.govacs.org
Intramolecular Cyclization: Stereoselective intramolecular cyclization of acyclic precursors can be used to construct the chiral piperidine ring. For example, a catalytic enantioselective bromocyclization of olefinic amides has been developed to produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed. rsc.org
Chiral Auxiliary Approaches and Enantioselective Transformations
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed. sigmaaldrich.com This is a powerful and widely used strategy in asymmetric synthesis. nih.gov
In the context of 2-substituted piperidines, a chiral auxiliary can be attached to the nitrogen atom of a precursor. For example, pseudoephedrine and pseudoephenamine are effective chiral auxiliaries for diastereoselective alkylation reactions. nih.gov The auxiliary guides the approach of an incoming electrophile to one face of a prochiral enolate, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Oxazolidinones are another class of chiral auxiliaries used in the asymmetric hydrogenation of pyridine derivatives. researchgate.net
Enantioselective transformations often rely on chiral catalysts that create a chiral environment around the reacting molecules. As mentioned, transition-metal complexes with chiral ligands (e.g., based on iridium or rhodium) are effective for the asymmetric hydrogenation of pyridine precursors to afford enantiopure 2-substituted piperidines. researchgate.netnih.gov
Resolution and Separation of Stereoisomers
When a stereoselective synthesis is not employed, the resulting product is a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as resolution, is then necessary to obtain the individual stereoisomers.
Common methods for resolution include:
Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Subsequent treatment with a base liberates the individual enantiomers.
Chiral Chromatography: This is a powerful technique for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with polysaccharide-based chiral stationary phases are commonly used for this purpose. nih.gov An efficient two-step SFC method has been developed for separating stereoisomers of complex molecules. nih.gov
Capillary Electrophoresis (CE): This technique can also be used for the separation of isomers. nih.gov By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, enantiomers can be separated based on their different mobilities in the electric field. nih.gov
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | Scalable, cost-effective for large quantities. | Requires suitable chiral resolving agent, can be labor-intensive. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase. mdpi.com | High resolution, applicable to a wide range of compounds, analytical and preparative scale. nih.gov | Expensive columns and solvents, can be time-consuming to develop methods. |
| Capillary Electrophoresis (CE) | Differential mobility in an electric field in the presence of a chiral selector. nih.gov | High efficiency, small sample requirement, fast method development. | Primarily an analytical technique, limited preparative scale capability. |
Derivatization Strategies for Structural Modification and Library Synthesis
Derivatization involves the chemical modification of a compound to produce a new compound with different properties. nih.gov For this compound, derivatization serves two main purposes: to create libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and to improve analytical properties for detection and quantification. nih.govnih.gov
For library synthesis, the piperidine scaffold is an excellent starting point. nih.gov Using combinatorial chemistry and parallel synthesis techniques, the nitrogen atom can be functionalized with a wide array of building blocks (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to rapidly generate a large number of diverse analogues. researchgate.net Furthermore, if other functional groups are present on the molecule, they can also be modified. This diversity-oriented synthesis approach allows for the efficient exploration of the chemical space around the core structure. nih.gov
For analytical purposes, derivatization can be used to introduce a tag that enhances detectability. nih.gov For example, a tag with a strong chromophore or fluorophore can be added to improve detection by UV or fluorescence detectors in HPLC. nih.gov Derivatization with a group that has a high proton affinity, such as N-(4-aminophenyl)piperidine, can significantly improve the sensitivity of detection by mass spectrometry, especially in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov
Synthesis via Catalytic Hydrogenation of 2-(2-Chlorobenzyl)pyridine
A prominent and effective method for the synthesis of 2-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor. In the case of this compound, the synthesis can be achieved through the reduction of 2-(2-chlorobenzyl)pyridine. This transformation involves the saturation of the pyridine ring to yield the desired piperidine derivative.
The synthesis of the precursor, 2-(2-chlorobenzyl)pyridine, can be accomplished through various organic coupling reactions. For instance, a related compound, 2-(4-chlorobenzyl)pyridine (B3024584), has been prepared by the reaction of 2-picoline with 4-chlorobenzyl chloride in the presence of a strong base like sodium amide in liquid ammonia. A similar strategy can be adapted for the synthesis of the 2-chloro isomer. Another approach involves a Friedel-Crafts-type reaction between a pyridine derivative and a chlorobenzyl halide. A patented method describes the synthesis of 2-(4-chlorobenzyl)pyridine starting from 2-pyridine formyl chloride hydrochloride and chlorobenzene, followed by a Wolff-Kishner reduction of the resulting ketone google.com. This general strategy can be modified to use 2-chlorobenzyl derivatives.
Once the 2-(2-chlorobenzyl)pyridine precursor is obtained, the subsequent catalytic hydrogenation is a crucial step. Various catalysts are known to be effective for the reduction of substituted pyridines. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and efficient catalyst for this purpose. asianpubs.orgresearchgate.net The hydrogenation is typically carried out in a protic solvent such as glacial acetic acid under a hydrogen atmosphere. asianpubs.orgresearchgate.net The reaction conditions, including hydrogen pressure and temperature, can be optimized to achieve high yields of the desired piperidine. For example, the hydrogenation of substituted pyridines has been successfully performed at room temperature under hydrogen pressures ranging from 50 to 70 bar. asianpubs.org
The general reaction scheme is presented below:
Scheme 1: Synthesis of this compound via Catalytic Hydrogenation
Synthesis of 2-(2-chlorobenzyl)pyridine:
Starting materials: A suitable pyridine derivative and a 2-chlorobenzyl halide.
Reaction conditions: Typically involves a strong base or a coupling catalyst.
Catalytic Hydrogenation:
Substrate: 2-(2-chlorobenzyl)pyridine
Catalyst: Platinum(IV) oxide (PtO₂)
Solvent: Glacial Acetic Acid
Conditions: Hydrogen gas (H₂), elevated pressure.
| Step | Reactants | Reagents/Catalyst | Product |
| 1 | Pyridine derivative, 2-chlorobenzyl halide | Coupling agents/base | 2-(2-chlorobenzyl)pyridine |
| 2 | 2-(2-chlorobenzyl)pyridine | PtO₂, H₂ | This compound |
Acylations and Sulfonylations on the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a versatile functional group that can readily undergo various chemical transformations, including acylation and sulfonylation. These reactions are fundamental in modifying the properties of the parent molecule and are widely employed in the synthesis of derivatives with diverse biological activities.
N-acylation of the piperidine nitrogen introduces an acyl group, forming an amide functionality. This transformation is typically achieved by reacting the piperidine with an acylating agent in the presence of a base. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents.
The choice of acylating agent and reaction conditions can be tailored to achieve the desired product. For instance, the reaction with an acyl chloride is often carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, with a tertiary amine base like triethylamine or diisopropylethylamine to neutralize the hydrochloric acid byproduct. When using a carboxylic acid, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to facilitate the amide bond formation.
Table 1: Common Reagents for N-Acylation of Piperidines
| Acylating Agent | Base/Coupling Reagent | Typical Solvent |
| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | Triethylamine, Diisopropylethylamine | Dichloromethane, Tetrahydrofuran |
| Acid Anhydride (e.g., Acetic anhydride) | Pyridine, Triethylamine | Dichloromethane |
| Carboxylic Acid | DCC, EDC, HOBt | Dichloromethane, Dimethylformamide |
N-sulfonylation of the piperidine nitrogen results in the formation of a sulfonamide. This is a common reaction for the derivatization of secondary amines and is typically performed by reacting the piperidine with a sulfonyl chloride in the presence of a base. A variety of sulfonyl chlorides can be used, allowing for the introduction of different sulfonyl groups (e.g., mesyl, tosyl, or substituted benzenesulfonyl groups).
The reaction is generally carried out in a suitable solvent, such as pyridine, which can also act as the base, or in an inert solvent like dichloromethane with an added base like triethylamine. The choice of the sulfonylating agent and the reaction conditions allows for the synthesis of a wide range of N-sulfonylated derivatives of this compound.
Table 2: Common Reagents for N-Sulfonylation of Piperidines
| Sulfonylating Agent | Base | Typical Solvent |
| Methanesulfonyl chloride (MsCl) | Triethylamine, Pyridine | Dichloromethane, Pyridine |
| p-Toluenesulfonyl chloride (TsCl) | Triethylamine, Pyridine | Dichloromethane, Pyridine |
| Benzenesulfonyl chloride | Triethylamine, Pyridine | Dichloromethane, Pyridine |
Analytical Research Methodologies for 2 2 Chlorophenyl Methyl Piperidine Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in the structural elucidation of 2-[(2-Chlorophenyl)methyl]piperidine. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing intricate details about their atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the chlorophenyl ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge. The aromatic protons on the 2-chlorophenyl group typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the piperidine ring would exhibit complex splitting patterns in the upfield region (δ 1.0-3.5 ppm) due to their diastereotopic nature and coupling with adjacent protons. The methylene bridge protons would likely appear as a multiplet, the chemical shift of which would be influenced by the adjacent aromatic ring and piperidine nitrogen.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum of this compound would show distinct signals for the carbons of the chlorophenyl ring, with the carbon atom attached to the chlorine atom being significantly affected. The carbons of the piperidine ring would resonate in the aliphatic region of the spectrum.
Illustrative ¹H and ¹³C NMR data for a related piperidine derivative are presented in the table below. Note that these are for a similar compound and not the specific title compound.
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 7.20–7.33 (m) | 127.19, 128.77, 129.08, 135.91 |
| Piperidine CH₂-N | 2.86 (t) | 44.87 |
| Piperidine CH₂ | 1.35–1.37 (m) | 23.35, 23.02 |
| Piperidine CH | 1.18 (m) | 22.52 |
Data adapted from a study on a piperidinium ionic liquid containing a substituted pyridine (B92270) ring.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and methylene bridge would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group would be found in the fingerprint region, typically between 800 and 600 cm⁻¹. C-N stretching vibrations from the piperidine ring are also expected in the fingerprint region (1250-1020 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.
| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C-N Stretch | 1250-1020 |
| C-Cl Stretch | 800-600 |
UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The 2-chlorophenyl group in this compound contains a chromophore that absorbs UV radiation. The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of the substituted benzene ring. The position and intensity of these bands can be influenced by the solvent polarity. For piperidine itself, the absorption is in the far UV region, around 170-190 nm. The presence of the chlorophenylmethyl substituent would shift the absorption to longer wavelengths.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for piperidine derivatives include the loss of the substituent on the nitrogen atom and cleavage of the piperidine ring. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized compound.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for the analysis of non-volatile compounds like this compound.
HPLC: A reversed-phase HPLC method would likely be suitable for the analysis of this compound. A C18 column is a common choice for the separation of moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. For a similar compound, 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride, UV detection at 254 nm has been suggested.
UPLC: UPLC utilizes smaller particle size columns and higher pressures than HPLC, resulting in faster analysis times, better resolution, and increased sensitivity. The principles of separation and detection are similar to HPLC, but the instrumentation is optimized for higher performance.
A hypothetical HPLC method for the analysis of a piperidine derivative is outlined below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
This method is based on the analysis of piperidine in a pharmaceutical product and may require optimization for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently coupled with a mass spectrometer (MS) for definitive identification. In the analysis of ketamine analogs, including this compound, GC-MS provides high chromatographic resolution and structural information from the mass spectra.
For the separation of this compound and its isomers, a non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is often employed. The instrument parameters are optimized to achieve good peak shape and separation from other matrix components. Electron ionization (EI) is a common ionization technique used in GC-MS, which produces a characteristic fragmentation pattern for the molecule, aiding in its identification. The resulting mass spectrum of this compound will show a specific pattern of fragment ions that can be compared to a reference library for confirmation.
Table 1: Illustrative GC-MS Parameters for Analysis of Ketamine Analogs
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Hyphenated Techniques (e.g., LC-MS/MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for the quantification of this compound, especially in biological matrices. This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the compound in complex samples like blood or urine.
The methodology typically involves a reversed-phase liquid chromatography separation followed by detection using a triple quadrupole mass spectrometer. Electrospray ionization (ESI) is the most common ionization source used for this type of analysis as it is well-suited for polar and thermally labile compounds. The MS/MS aspect of the technique involves selecting a specific precursor ion for this compound and then fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both the identification and quantification of the analyte.
Table 2: Example LC-MS/MS MRM Transitions for Ketamine-like Compounds
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 210.1 | 182.1 | 133.1 | 15 |
| 224.1 | 196.1 | 147.1 | 15 |
Note: The values in this table are illustrative for compounds structurally similar to this compound and would need to be specifically determined for the target analyte.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) represents another powerful analytical tool for the separation of this compound and related chiral compounds. CE offers high separation efficiency, short analysis times, and requires only small volumes of sample and reagents. A significant advantage of CE is its ability to separate enantiomers, which can be critical as different enantiomers of a chiral compound may exhibit different biological activities.
For the chiral separation of this compound, a chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to their separation. Detection is typically performed using a diode-array detector (DAD) that can monitor multiple wavelengths simultaneously, providing additional spectral information to aid in peak identification and purity assessment.
Method Development, Validation, and Transfer for Analytical Applications
The development of a robust analytical method for this compound is a prerequisite for its reliable quantification. The process begins with selecting the appropriate analytical technique based on the sample matrix and the required sensitivity. Method development involves optimizing various parameters, such as the mobile phase composition and gradient in LC, or the temperature program in GC, to achieve the desired separation and detection of the analyte.
Once a method is developed, it must be validated to ensure its performance is suitable for the intended application. Method validation is a comprehensive process that assesses several key parameters:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels, including repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Following successful validation, the analytical method may need to be transferred from one laboratory to another. Method transfer is a formal process that verifies that the receiving laboratory has the procedural and instrumental capability to perform the analytical method as intended.
Structural Elucidation Techniques for Novel Derivatives and Metabolites
The identification of novel derivatives or metabolites of this compound requires advanced structural elucidation techniques. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for this purpose. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. The fragmentation pattern observed in the MS/MS spectrum of the unknown can then be interpreted to deduce its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for unambiguous structure determination. One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule and their chemical environment. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms within the molecule, allowing for the complete assembly of its structure. The combination of HRMS and NMR data provides a comprehensive and definitive characterization of novel derivatives and metabolites.
Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl Methyl Piperidine Analogues
Elucidation of Pharmacophoric Requirements and Key Structural Elements
Pharmacophore modeling for analogues of 2-[(2-Chlorophenyl)methyl]piperidine seeks to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. SAR studies have illuminated several key structural elements that are crucial for molecular recognition and efficacy.
The fundamental components of the pharmacophore generally include:
A Basic Nitrogen Atom: The nitrogen atom within the piperidine (B6355638) ring is a critical feature. It is typically protonated at physiological pH, allowing it to act as a hydrogen bond donor and form ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding sites of target proteins. This basic center is a common feature in many neurologically active agents.
A Hydrophobic Aromatic Region: The 2-chlorophenyl group serves as a primary hydrophobic domain. This moiety engages in van der Waals, pi-pi stacking, or hydrophobic interactions with nonpolar pockets within the receptor. The presence and position of the chlorine atom are often crucial for modulating electronic properties and binding affinity. ontosight.ai
A Specific Spatial Arrangement: The relative orientation of the basic nitrogen and the hydrophobic chlorophenyl ring, dictated by the methylene (B1212753) linker, is paramount. The precise distance and geometry between these two key features determine the compound's ability to fit into the specific topology of a receptor's binding site.
For ligands targeting certain receptors like the sigma-1 (σ1) receptor, a common pharmacophore model consists of a central amine site flanked by two hydrophobic domains. nih.gov In the context of this compound analogues, the piperidine ring provides the essential amine, while the chlorophenyl group serves as one of the key hydrophobic sites. nih.gov The stereochemistry of the compound is also crucial for its biological activity, as the specific spatial arrangement of atoms can significantly influence the molecule's interaction with biological targets. ontosight.ai
Impact of Substituent Modifications on Biological Activity
Systematic modification of the this compound scaffold has provided deep insights into the structural requirements for activity. Changes to the piperidine ring, the chlorophenyl moiety, and the linker have been shown to have profound effects.
The piperidine ring is a frequent target for modification to probe the steric and electronic requirements of the binding pocket.
Alkylation and Acylation: Introducing substituents onto the piperidine nitrogen or carbon atoms can significantly alter potency and selectivity. For instance, studies on related N-substituted piperidines have shown that the nature of the N-substituent is critical for affinity and selectivity for the dopamine (B1211576) transporter. nih.gov A series of methyl-substituted piperidine analogues were synthesized to explore sigma-subtype affinities. nih.gov The position of the methyl group had a significant impact on binding affinity and selectivity. The 4-methyl derivative was identified as a highly potent σ1 ligand, while the 3,3-dimethyl derivative was the most selective against the σ2 receptor. nih.gov
| Compound | Piperidine Substitution | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|---|
| Analogue 1 | Unsubstituted | 1.20 | 150 | 125 |
| Analogue 2 | 2-Methyl | 5.80 | 350 | 60 |
| Analogue 3 | 3-Methyl | 0.85 | 250 | 294 |
| Analogue 4 (Compound 31) | 4-Methyl | 0.03 | 17.9 | 597 |
| Analogue 5 (Compound 26) | 3,3-Dimethyl | 0.35 | 238 | 680 |
Data adapted from a study on N-(naphthalen-1-yl)propyl derivatives of various methylpiperidines. nih.gov
Conformational Effects: The conformation of the piperidine ring (chair, boat, or twist-boat) can influence the orientation of its substituents and, consequently, its binding to a receptor. Introducing rigidifying elements, such as one- or two-carbon bridges to form bicyclic structures (e.g., a quinuclidine (B89598) analogue), has been used to control the piperidine ring's conformation. nih.gov In one study, a rigid quinuclidine analogue maintained the high affinity of its more flexible piperidine counterpart, suggesting that the target receptor has a high tolerance for different piperidine ring conformations. nih.gov Such modifications can also improve properties like aqueous solubility. nih.gov
The chlorophenyl group is another key site for structural variation to optimize hydrophobic and electronic interactions.
Substituent Position and Nature: The position of the chlorine atom on the phenyl ring is critical. The ortho position in this compound is a defining feature. Moving the chlorine to the meta or para position, or replacing it with other halogens (e.g., fluorine, bromine) or different functional groups (e.g., methyl, methoxy), can drastically alter the compound's activity profile. These changes affect the molecule's electronic distribution and steric profile, which in turn influences its fit and interaction with the target protein. For example, in related ketamine analogues, substitutions on the aromatic ring significantly influenced anaesthetic and analgesic properties. mdpi.com
Ring Orientation: The rotational freedom around the bond connecting the methylene linker to the chlorophenyl ring allows the aromatic moiety to adopt various orientations. Crystal structure analyses have shown that the 2-chlorophenyl group can be oriented nearly perpendicular to the mean plane of the heterocyclic ring system it is attached to. nih.gov This preferred orientation in the solid state may provide clues about the optimal conformation for receptor binding. The ability of the ring to orient itself correctly within a hydrophobic pocket is essential for maximizing binding energy.
The methylene group (-CH₂-) serves as a simple linker connecting the piperidine and chlorophenyl moieties. Its length, flexibility, and substitution are pivotal.
Linker Length: In many pharmacologically active series, the length of the alkyl chain linking a basic amine to an aromatic group is a critical determinant of activity. Extending the linker from a single methylene unit to an ethyl (-CH₂-CH₂-) or propyl (-CH₂-CH₂-CH₂-) chain alters the distance between the key pharmacophoric features. Studies on related piperazine (B1678402) derivatives have shown that extending the linker length can decrease affinity for certain targets, such as the histamine (B1213489) H3 receptor. nih.govacs.org
Branching and Rigidity: Introducing branching on the linker, for instance by adding a methyl group, can introduce steric hindrance and restrict conformational freedom. While this can sometimes lead to a loss of activity, it can also lock the molecule into a more favorable, bioactive conformation, thereby increasing potency and selectivity. SAR exploration in a series of μ opioid receptor agonists demonstrated that the linker between the piperidine and phenyl rings played a crucial role in binding affinity and selectivity. nih.gov
Stereochemical Influences on Structure-Activity Relationships
When a chiral center is present in the molecule, the different stereoisomers (enantiomers or diastereomers) often exhibit significantly different biological activities. Chirality can be introduced at the C2 position of the piperidine ring or on the linker.
The spatial arrangement of atoms is a defining factor in the interaction between a ligand and its biological target. ontosight.ai For one series of piperidine analogues, the (3R, 4S)-enantiomer was found to be a potent and highly selective μ opioid receptor agonist, possessing significantly greater activity than its (3S, 4R)-enantiomer. nih.gov This highlights that a specific stereochemical configuration is often required for optimal interaction with the chiral environment of a receptor binding site. However, this is not a universal rule; in a study of mefloquine (B1676156) analogues, all four stereoisomers retained potent antifungal activity, indicating that for that particular scaffold and target, the stereochemistry of the piperidine methanol (B129727) group was not a critical determinant of activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models use molecular descriptors to quantify physicochemical properties of the molecules.
Descriptor-Based Models: For piperidine analogues, QSAR models often employ a range of descriptors, including:
Topological descriptors: Quantify molecular shape, size, and branching. nih.gov
Thermodynamic descriptors: Such as heat of formation, which relates to molecular stability. nih.gov
Electronic descriptors: Like dipole moment and Highest Occupied Molecular Orbital (HOMO)/Lowest Unoccupied Molecular Orbital (LUMO) energies, which describe the electronic properties. nih.gov
Spatial (3D) descriptors: Derived from the 3D conformation of the molecule, used in methods like Comparative Molecular Field Analysis (CoMFA). nih.gov
Model Development and Validation: QSAR models are developed by correlating these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values) for a training set of molecules. mdpi.com Statistical methods like Multiple Linear Regression (MLR) are used to generate an equation that can predict the activity of new, untested compounds. mdpi.com A statistically significant QSAR model was developed for piperine (B192125) analogs that identified the partial negative surface area and the area of the molecular shadow as key predictors of activity. nih.gov The robustness and predictive power of these models are crucial and are assessed through rigorous internal and external validation techniques. nih.govnih.gov Such models serve as valuable tools for guiding the design of new analogues with potentially improved activity. nih.govnih.gov
Development of Predictive Models for Biological Effects
The development of predictive models for the biological effects of this compound and its analogues often relies on Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical representations that correlate variations in the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug design, allowing for the prediction of the activity of novel, unsynthesized compounds. drugdesign.org
For classes of compounds like N-benzylpiperidine derivatives, which share structural similarities with this compound, QSAR models have been successfully developed to predict their inhibitory activity against enzymes such as acetylcholinesterase (AChE). researchgate.netresearchgate.net These models are typically built using a "training set" of molecules with known biological activities. Various molecular descriptors are calculated for each molecule, and statistical methods are employed to build a correlative model.
The process generally involves the following steps:
Data Set Selection: A diverse set of 2-substituted piperidine analogues with a range of biological activities is compiled.
Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset.
Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or more advanced machine learning algorithms are used to create a mathematical equation linking the descriptors to the biological activity. nih.govdocumentsdelivered.com
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation methods to ensure its robustness and reliability. drugdesign.org
For instance, a hypothetical QSAR model for a series of 2-benzylpiperidine (B184556) analogues might take the form of the following equation:
Biological Activity (log 1/C) = a(logP) + b(MR) - c(PSA) + d
Where:
logP represents the lipophilicity of the compound.
MR is the molar refractivity, a measure of steric bulk.
PSA is the polar surface area, related to a molecule's polarity.
a, b, c, and d are coefficients determined by the regression analysis.
Such models provide a quantitative framework for predicting the biological potency of new analogues based on their calculated physicochemical properties.
Identification of Physicochemical Descriptors Correlated with Activity
The success of any QSAR model hinges on the identification of relevant physicochemical descriptors that are strongly correlated with the biological activity of the this compound analogues. These descriptors provide insight into the molecular properties that are critical for interaction with a biological target.
Key physicochemical descriptors often found to be important in the SAR of piperidine derivatives include:
Lipophilicity (logP): This descriptor measures the oil/water partition coefficient of a compound and is crucial for its ability to cross biological membranes. For compounds targeting the central nervous system (CNS), an optimal range of lipophilicity is often required. thieme-connect.com
Steric Properties: Descriptors such as molar refractivity (MR), molecular volume, and specific substituent steric parameters (e.g., Taft's Es) quantify the size and shape of the molecule or its substituents. The steric bulk at the 2-position of the piperidine ring can significantly influence binding affinity to a receptor. nih.gov The introduction of a chlorine atom, for example, can increase binding affinity by occupying an empty space in the receptor and establishing additional van der Waals interactions. drugdesign.org
Electronic Properties: These descriptors, including Hammett constants (σ), dipole moment, and electrostatic potential, describe the electronic nature of the molecule. The presence and position of substituents on the phenyl ring, such as the chloro group in this compound, can alter the electronic distribution and hydrogen bonding capabilities, thereby affecting biological activity.
Topological and 3D Descriptors: These descriptors encode information about the connectivity and three-dimensional shape of the molecule. They can be crucial for understanding the precise conformational requirements for receptor binding.
The following interactive data table illustrates how variations in these physicochemical descriptors could hypothetically influence the biological activity of a series of 2-benzylpiperidine analogues.
| Compound Analogue | Substitution on Phenyl Ring | logP | Molar Refractivity (MR) | Polar Surface Area (PSA) | Predicted Biological Activity (IC50, nM) |
| 1 | H | 3.5 | 95.2 | 12.5 | 150 |
| 2 | 2-Cl | 4.1 | 100.2 | 12.5 | 75 |
| 3 | 4-Cl | 4.1 | 100.2 | 12.5 | 90 |
| 4 | 2-CH3 | 3.9 | 100.0 | 12.5 | 110 |
| 5 | 4-OCH3 | 3.4 | 102.9 | 21.7 | 200 |
This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of physicochemical descriptors on biological activity.
The data in the table suggests that the position of the chloro substituent on the phenyl ring can influence activity, with the ortho-position (as in the parent compound) potentially being more favorable. Furthermore, changes in lipophilicity and the introduction of polar groups (like a methoxy (B1213986) group) can also modulate the predicted biological response. These insights, derived from the identification of key descriptors, are invaluable for guiding the synthesis of more potent and selective analogues. drugdesign.org
Computational Chemistry and Molecular Modeling Studies of 2 2 Chlorophenyl Methyl Piperidine
Molecular Structure and Conformation Analysis
The three-dimensional structure of 2-[(2-Chlorophenyl)methyl]piperidine is fundamental to its biological activity. Conformation analysis helps identify the most stable spatial arrangements of the molecule, which are presumed to be the bioactive conformations.
The conformational landscape of this compound is primarily defined by the piperidine (B6355638) ring and the orientation of its 2-substituted (2-chlorophenyl)methyl group. The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. nih.govnih.govresearchgate.netwikipedia.orged.ac.uk For a 2-substituted piperidine, the substituent can be in either an axial or an equatorial position.
Computational geometry optimization is used to find the minimum energy structures for these conformers. Studies on similar piperidine derivatives consistently show that conformers with bulky substituents in the equatorial position are energetically more stable than their axial counterparts. wikipedia.org This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when the substituent is in the axial position. Therefore, the equatorial conformer of this compound is predicted to be the most stable and predominant form. The relative energies of different conformers are calculated to determine their population distribution at a given temperature.
Table 1: Calculated Relative Energies of this compound Conformers This table is a representative example based on typical computational findings for substituted piperidines.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| 1 | Equatorial | 0.00 | >99 |
| 2 | Axial | ~3-5 | <1 |
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and properties of molecules like this compound. sci-hub.seresearchgate.net The B3LYP functional combined with a basis set such as 6-31G(d,p) is a common level of theory for these calculations, providing a good balance between accuracy and computational cost. nih.govnih.gov
These calculations provide optimized molecular geometries that can be compared with experimental data if available. sci-hub.se Furthermore, DFT is used to compute various molecular properties:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a smaller gap suggests higher reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is vital for understanding non-covalent interactions, such as those with a biological receptor, identifying sites prone to electrophilic or nucleophilic attack. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, further explaining the molecule's stability. nih.govresearchgate.net
Table 2: Representative DFT-Calculated Properties for this compound This table illustrates typical data obtained from DFT calculations for organic molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ 0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 7.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 2.5 D | Measures overall polarity |
Ligand-Receptor Interaction Studies
Understanding how this compound binds to its target receptors is key to explaining its pharmacological effects. Molecular modeling techniques are used to simulate and analyze these complex interactions at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations are performed using the crystal structures of its potential target proteins, such as sigma receptors or other central nervous system targets. nih.govrsc.orgnih.gov
The process involves placing the ligand in the receptor's binding site and using a scoring function to evaluate the binding affinity of numerous poses. The results reveal the most likely binding mode and identify key interactions. Typical interactions observed for piperidine-based ligands include:
Ionic Interactions: The protonated piperidine nitrogen often forms a salt bridge with acidic amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov
Hydrogen Bonds: The N-H group of the piperidine ring can act as a hydrogen bond donor. nih.gov
Hydrophobic Interactions: The chlorophenyl ring engages in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). researchgate.net
These simulations provide a structural hypothesis for the ligand's activity and can explain differences in affinity among related compounds. nih.gov
A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific receptor. pharmacophorejournal.comnih.gov For a series of compounds related to this compound, a ligand-based pharmacophore model can be developed. researchgate.netnih.gov
This is achieved by aligning the 3D structures of several active compounds and identifying common chemical features. researchgate.net A typical pharmacophore model for this class of compounds might include:
A positive ionizable feature (representing the protonated piperidine nitrogen).
One or more hydrophobic/aromatic centers (representing the chlorophenyl ring).
Potentially, hydrogen bond acceptor/donor features.
Once developed and validated, the pharmacophore model serves as a 3D query for virtual screening of chemical databases to identify new, structurally diverse compounds with the potential for similar biological activity. pharmacophorejournal.com It also provides a framework for understanding the structure-activity relationships within the series.
3D-QSAR studies aim to establish a quantitative correlation between the 3D properties of a set of molecules and their biological activities. nih.govresearchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used. nih.govmdpi.commdpi.com
For a series of this compound analogs, a 3D-QSAR model is built by:
Aligning the structures of all compounds in the dataset.
Placing each aligned molecule in a 3D grid and calculating steric and electrostatic fields (for CoMFA) at each grid point. mdpi.com CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor. mdpi.com
Using statistical methods like Partial Least Squares (PLS) to derive a mathematical equation linking the variations in these fields to the observed biological activities (e.g., binding affinity). mdpi.com
The resulting 3D-QSAR model is visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity. mdpi.com For instance, a map might show that adding a bulky group in a specific region (favored steric region) or increasing positive electrostatic potential elsewhere would enhance receptor binding. These models are powerful predictive tools for optimizing lead compounds. nih.gov
Prediction of Physicochemical and Electronic Properties
Computational models are pivotal for predicting the fundamental properties that govern a molecule's behavior. Techniques rooted in density functional theory (DFT) are frequently employed to calculate optimized geometries and electronic structures. nih.govsci-hub.se These calculations provide a basis for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, which are critical for its pharmacological activity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov For molecules containing a chlorophenyl group, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the substituted ring system. malayajournal.org In the case of this compound, the electron-rich piperidine nitrogen would also significantly influence the HOMO distribution. DFT calculations are used to determine these energy levels and predict the molecule's reactivity. researchgate.net
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.98 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
| Energy Gap (ΔE) | 5.13 | Indicates high kinetic stability and relatively low chemical reactivity. |
Molecular Electrostatic Potential (MESP) analysis is a vital computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MESP map is generated by calculating the electrostatic potential on the molecule's electron density surface. mdpi.com
Different potential values are represented by a color spectrum. Regions of negative potential (typically colored red) are electron-rich, indicating sites prone to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. researchgate.net Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, the MESP map would likely show a significant negative potential around the piperidine nitrogen atom due to its lone pair of electrons, identifying it as a primary site for hydrogen bonding and interaction with acidic residues in a biological target. The chlorophenyl ring would exhibit a more complex potential distribution due to the electronegativity of the chlorine atom and the delocalized π-electrons.
Application in Structure-Based Drug Design (SBDD) and Repositioning
The piperidine scaffold is a prevalent core structure in numerous approved pharmaceuticals, making its derivatives, including this compound, attractive candidates for drug discovery. researchgate.netarizona.eduresearchgate.net Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of biological targets to design and optimize ligands with high affinity and selectivity. nih.govgardp.org
X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of macromolecules, such as proteins and nucleic acids. nih.govnih.gov When a protein target is co-crystallized with a ligand, the resulting structure reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) at the atomic level. migrationletters.comresearchgate.net
This detailed structural information is the foundation of SBDD. migrationletters.com For a compound like this compound, obtaining a crystal structure of it bound to a target protein would allow medicinal chemists to visualize how the piperidine ring and the chlorophenyl group fit into the binding pocket. This insight enables the rational design of new analogues with modified substituents to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. frontiersin.org For example, the structure might reveal an unoccupied pocket where adding a functional group could form an additional favorable interaction, thereby increasing potency.
Computational workflows integrate various in silico techniques to streamline and accelerate the drug discovery process. rsc.orgresearchgate.net These workflows typically begin after a biological target has been identified and its 3D structure is available, either from experimental methods like X-ray crystallography or through homology modeling.
A common workflow involves:
Virtual Screening: A large library of compounds, which could include derivatives of this compound, is computationally docked into the active site of the target protein. niscpr.res.innih.gov Docking algorithms predict the preferred binding orientation of each molecule and assign a score based on the predicted binding affinity. chemrevlett.com
Hit Prioritization: The top-scoring compounds ("hits") are selected for further analysis.
Molecular Dynamics (MD) Simulations: MD simulations are performed on the most promising protein-ligand complexes to assess their stability and dynamics over time. These simulations provide a more realistic view of the binding interactions in a physiological environment. rsc.org
Lead Optimization: Based on the docking poses and MD simulation results, promising hits are chemically modified to improve their binding affinity and drug-like properties. This cycle of design, synthesis, and testing is iterated to develop a potent lead compound. nih.gov
Such computational approaches de-risk and focus synthetic chemistry efforts, saving significant time and resources in the development of new therapeutic agents. researchgate.net
Mechanistic Toxicology Research of Piperidine Containing Compounds in Vitro Focus
Understanding Molecular Mechanisms of Cellular Response
The investigation into the molecular mechanisms of cellular response to piperidine-containing compounds, such as 2-[(2-Chlorophenyl)methyl]piperidine, is crucial for understanding their toxicological profiles. In vitro studies are instrumental in elucidating these mechanisms at the cellular and subcellular levels.
Investigation of Biochemical Pathways Perturbed by Compound Interaction
Research on various piperidine (B6355638) derivatives suggests that their interaction with cells can perturb a range of biochemical pathways, leading to cytotoxic effects. While specific data on this compound is limited, studies on analogous compounds provide insights into potential mechanisms.
Piperidine derivatives have been shown to induce apoptosis and autophagy, two critical pathways in cellular homeostasis and response to stressors. nih.gov For instance, some piperidine compounds can trigger the release of reactive oxygen species (ROS) and disrupt the mitochondrial membrane integrity. nih.gov This can lead to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome C and the subsequent activation of caspases. nih.gov
Furthermore, piperidine and its derivatives can modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways. nih.gov In some cancer cell lines, piperidine derivatives have been observed to inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase. nih.gov
Studies on piperazine (B1678402) derivatives, which are structurally related to piperidines, have also shown that these compounds can induce a significant decrease in intracellular total glutathione (B108866) content, leading to oxidative stress. scispace.com They can also cause an increase in intracellular free Ca2+ levels and mitochondrial hyperpolarization, ultimately leading to apoptosis. scispace.com
Table 1: Potential Biochemical Pathways Perturbed by Piperidine Derivatives
| Pathway | Observed Effect in Piperidine Analogues | Potential Consequence |
| Intrinsic Apoptosis | Increased ROS production, mitochondrial membrane disruption, caspase activation | Cell death |
| Autophagy | Modulation of autophagy-related proteins | Cellular degradation and stress response |
| NF-κB Signaling | Inhibition or activation depending on the compound and cell type | Altered inflammatory and immune responses |
| PI3K/Akt Signaling | Inhibition of cell survival signals | Decreased cell proliferation and survival |
| Cell Cycle Regulation | Arrest at G0/G1 or G2/M phase | Inhibition of cell division |
| Calcium Homeostasis | Increased intracellular Ca2+ levels | Disruption of cellular signaling and mitochondrial function |
| Glutathione Metabolism | Depletion of intracellular glutathione | Increased oxidative stress |
Note: This table is based on findings from various piperidine and piperazine derivatives and serves as a predictive model for this compound.
Cellular Assays for Mechanistic Insights
A variety of in vitro cellular assays are employed to gain mechanistic insights into the toxicology of piperidine-containing compounds. These assays help to quantify cytotoxicity and to understand the underlying cellular and molecular events.
Commonly used cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay and the neutral red uptake assay, which measure cell viability and proliferation. scispace.com The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is another indicator of cell membrane damage and cytotoxicity. scispace.com
To investigate the mode of cell death, flow cytometry analysis is frequently used to distinguish between apoptosis and necrosis. acs.org This technique can also be used to analyze the cell cycle distribution and identify cell cycle arrest at specific phases. nih.gov
To assess the involvement of oxidative stress, assays that measure the production of reactive oxygen and nitrogen species (RONS) and the levels of intracellular glutathione are utilized. scispace.com Mitochondrial membrane potential can be evaluated using fluorescent dyes to detect changes indicative of mitochondrial dysfunction, a key event in apoptosis. scispace.com
Table 2: Cellular Assays for Mechanistic Toxicology of Piperidine Derivatives
| Assay | Parameter Measured | Mechanistic Insight |
| MTT Assay | Cell viability/metabolic activity | General cytotoxicity |
| Neutral Red Uptake Assay | Lysosomal integrity | Cell viability |
| LDH Release Assay | Membrane integrity | Cell lysis and necrosis |
| Flow Cytometry (Annexin V/PI staining) | Apoptosis vs. Necrosis | Mode of cell death |
| Flow Cytometry (Propidium Iodide staining) | DNA content | Cell cycle analysis |
| RONS Assays (e.g., DCFH-DA) | Reactive Oxygen and Nitrogen Species | Oxidative stress |
| Glutathione Assay | Intracellular glutathione levels | Cellular antioxidant capacity |
| Mitochondrial Membrane Potential Assays (e.g., JC-1) | Mitochondrial depolarization/hyperpolarization | Mitochondrial dysfunction and apoptosis induction |
Note: This table outlines common assays used for piperidine derivatives. Specific assays for this compound would require targeted experimental studies.
In Vitro Models for Toxicity Assessment
The selection of appropriate in vitro models is critical for the accurate assessment of the toxicity of piperidine-containing compounds.
Use of Cultured Animal Cells and Other Biological Systems
A wide range of cultured animal cells and other biological systems are utilized to model the potential toxicity of piperidine derivatives in different organs and tissues.
For assessing general cytotoxicity, immortalized cell lines such as human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and fibroblast cell lines are commonly used. mdpi.comcarnegiescience.edu These cell lines are well-characterized and easy to culture, making them suitable for high-throughput screening.
To investigate potential neurotoxicity, neuronally differentiated cell lines like the human neuroblastoma SH-SY5Y cells are employed. scispace.com These cells can be differentiated to exhibit neuron-like characteristics, providing a relevant model for studying effects on the nervous system.
Primary cell cultures, although more challenging to maintain, offer a more physiologically relevant model as they are directly isolated from tissues and retain many of their in vivo functions. carnegiescience.edunih.gov For example, primary hepatocytes are used to study liver toxicity and metabolism of compounds. carnegiescience.edu
The choice of the in vitro model depends on the specific toxicological endpoint being investigated. For instance, to study immunotoxicity, cell lines of the immune system such as macrophages or lymphocytes would be appropriate.
Computational Toxicology Models and Prediction of Mechanisms of Action
Computational toxicology plays an increasingly important role in predicting the potential toxicity of chemicals and in understanding their mechanisms of action, thereby reducing the reliance on animal testing. mdpi.com
Development of Quantitative Biological Activity Relationship (QBAR) Models
While specific Quantitative Biological Activity Relationship (QBAR) models for this compound were not found, the principles of Quantitative Structure-Activity Relationship (QSAR) modeling are widely applied to piperidine derivatives to predict their biological activities and toxicities. researchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net
The development of a QSAR model for piperidine derivatives typically involves the following steps:
Data Collection: A dataset of piperidine derivatives with experimentally determined toxicity data is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric properties), are calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed toxicity. researchgate.netnih.gov
Model Validation: The predictive ability of the model is rigorously tested using internal and external validation techniques. researchgate.net
For piperidine derivatives, QSAR models have been developed to predict their toxicity against various targets, such as the mosquito Aedes aegypti. researchgate.netnih.gov These models can help in identifying the key structural features that contribute to toxicity and in designing safer compounds.
The development of QBAR models would be a step further, aiming to quantitatively link the structural features of piperidine compounds not just to a toxic endpoint, but to the perturbation of specific biological pathways. This would require integrating large-scale biological data (e.g., from transcriptomics, proteomics) with chemical structure information.
Future Research Directions and Unexplored Avenues for 2 2 Chlorophenyl Methyl Piperidine
Advanced Computational Methodologies and Artificial Intelligence in Drug Discovery
The integration of advanced computational methods and artificial intelligence (AI) is set to revolutionize the discovery and development of novel piperidine (B6355638) derivatives. nih.gov Computer-aided drug design (CADD) techniques are instrumental in accelerating the drug discovery pipeline, from identifying new hits to optimizing lead compounds. emanresearch.org
Key areas of focus include:
Quantitative Structure-Activity Relationship (QSAR): AI-powered QSAR models can predict the biological activity of novel 2-[(2-Chlorophenyl)methyl]piperidine analogs, guiding synthetic efforts toward compounds with enhanced potency and selectivity. nih.govemanresearch.org By analyzing the chemical structures and biological activities of existing compounds, these models can identify key molecular features essential for therapeutic effects. researchgate.net
Molecular Docking and Dynamics Simulations: Computational tools can simulate the interaction between piperidine derivatives and their biological targets at an atomic level. nih.govrsc.org These simulations provide insights into the binding modes and mechanisms of action, facilitating the rational design of molecules with improved affinity and efficacy. researchgate.netnih.gov For instance, docking studies can help decipher the binding interactions of piperidine-based compounds with specific receptors, such as the sigma-1 receptor (S1R). nih.govrsc.org
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired pharmacological properties. nih.gov This approach can lead to the discovery of innovative this compound-based drug candidates with unique mechanisms of action.
The application of these computational strategies can significantly reduce the time and cost associated with traditional drug discovery methods, enabling a more efficient exploration of the chemical space around the this compound scaffold. emanresearch.org
Exploration of Novel Biological Targets and Therapeutic Applications
While the primary applications of some piperidine derivatives are established, the full spectrum of their biological activities remains an area of active investigation. The unique structural features of the piperidine ring make it a versatile scaffold for targeting a wide range of biological entities. nih.govarizona.edu
Future research will likely focus on:
Identification of New Molecular Targets: High-throughput screening campaigns and computational predictions can identify novel protein targets for this compound and its analogs. clinmedkaz.orgrsc.org This could unveil previously unknown therapeutic opportunities for a variety of diseases.
Expansion into New Therapeutic Areas: The diverse pharmacological activities reported for piperidine derivatives suggest their potential use in treating a broad range of conditions. encyclopedia.pub Current research explores their applications as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govmdpi.com For example, certain piperidine-containing compounds have shown promise in targeting pro-survival mechanisms in cancer cells. mdpi.com
Multi-target Drug Design: Designing ligands that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases. The piperidine scaffold is well-suited for the development of such multi-targeted agents.
A comprehensive analysis of the biological activity spectra of new piperidine derivatives can guide preclinical studies and expand their therapeutic applications. clinmedkaz.org
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the biological effects of this compound requires the integration of multiple "omics" datasets. This systems-biology approach can provide a more complete picture of how the compound affects cellular processes. nih.govresearchgate.net
Integrative multi-omics may involve the analysis of:
| Omics Data Type | Description | Potential Insights |
| Genomics | The study of the complete set of DNA within an organism. | Identification of genetic variations that may influence drug response. |
| Transcriptomics | The analysis of the complete set of RNA transcripts. | Understanding how the compound alters gene expression patterns. |
| Proteomics | The large-scale study of proteins. | Revealing changes in protein levels and post-translational modifications. |
| Metabolomics | The scientific study of chemical processes involving metabolites. | Elucidating the compound's effects on metabolic pathways. |
By combining these datasets, researchers can construct detailed molecular networks that illustrate the mechanism of action of piperidine derivatives, identify biomarkers for predicting treatment response, and uncover potential off-target effects. nih.govnih.govresearchgate.net This integrated approach is crucial for advancing from genotype to phenotype and for the development of personalized medicine strategies. nih.gov
Development of Targeted Delivery Systems for Piperidine Derivatives
Enhancing the therapeutic efficacy of this compound and related compounds can be achieved through the development of targeted drug delivery systems. These systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues. nih.gov
Promising strategies include:
Nanoparticle-based carriers: Encapsulating piperidine derivatives within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. acs.org Materials such as polymers, lipids, and even proteins are being explored for this purpose. nih.govacs.org
Prodrug approaches: Modifying the chemical structure of the parent compound to create a prodrug can improve its delivery to specific tissues or cells, where it is then converted to the active form.
Polymer-drug conjugates: Covalently linking the drug to a polymer can extend its circulation time in the body and facilitate targeted delivery. nih.gov
These advanced delivery systems hold the potential to improve the therapeutic index of piperidine-based drugs, making them more effective and safer for patients. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Chlorophenyl)methyl]piperidine, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2-chlorobenzyl chloride with piperidine under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound . Reaction yields depend on solvent polarity, temperature control (20–25°C optimal), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound with ≥95% purity .
Q. How can researchers ensure accurate structural characterization of this compound using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidine ring and chlorophenyl substituent. For example, the methylene bridge (CH₂) between the piperidine and chlorophenyl groups appears as a triplet at δ ~3.2–3.5 ppm in ¹H NMR. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 209.7 ([M+H]⁺). Cross-validate with infrared (IR) spectroscopy for characteristic C-Cl stretches at 550–600 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation of aerosols. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in receptor-binding assays may arise from differences in solvent systems (e.g., DMSO vs. aqueous buffers) or cell-line specificity. Use standardized assay conditions (e.g., consistent pH, temperature) and validate findings with orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding). Cross-reference structural analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to identify substituent effects on activity .
Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., cytochrome P450). Use density functional theory (DFT) to analyze electron distribution at the chlorophenyl group, which influences π-π stacking with aromatic residues. Validate simulations with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental design considerations are critical for studying the compound’s pharmacokinetics in vivo?
- Methodological Answer : Administer the compound via intravenous (IV) and oral routes in rodent models to assess bioavailability. Use LC-MS/MS for plasma quantification, with a lower limit of detection (LLOD) of 0.1 ng/mL. Monitor metabolites (e.g., hydroxylated derivatives) via high-resolution MS. Account for species-specific differences in metabolic enzymes .
Q. How do structural modifications at the piperidine nitrogen affect the compound’s physicochemical properties?
- Methodological Answer : Introduce substituents (e.g., methyl, acetyl) to modulate lipophilicity (logP) and solubility. Measure partition coefficients using shake-flask methods (octanol/water). Compare diffusion rates across artificial membranes (PAMPA assay) to predict blood-brain barrier permeability. Substituents with hydrogen-bond donors (e.g., -OH) reduce logP by 0.5–1.0 units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
